N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Catalog No.
S11799496
CAS No.
M.F
C19H18N2O3S
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thia...

Product Name

N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H18N2O3S/c1-12-17(25-19(20-12)13-7-5-4-6-8-13)18(22)21-15-10-9-14(23-2)11-16(15)24-3/h4-11H,1-3H3,(H,21,22)

InChI Key

SQFDAETWAWUQKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC

N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a carboxamide group, and multiple aromatic substituents. This compound has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications and biological activities. The thiazole moiety is known for its diverse reactivity and ability to interact with various biological targets, making this compound a subject of interest for further research.

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions are possible, particularly at the pyridine or thiazole positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

  • Oxidation: Typically involves hydrogen peroxide in an acidic medium.
  • Reduction: Sodium borohydride in methanol is commonly used.
  • Substitution: Alkyl halides in the presence of a base such as potassium carbonate facilitate substitution reactions.

The products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield sulfoxides or sulfones, while reduction can result in alcohols or amines.

Research indicates that N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide possesses significant biological activity. It has been studied for its potential as an antimicrobial agent and anticancer compound. Specifically, it may inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes and cancer progression . Additionally, this compound has been explored for its ability to modulate AMPA receptors, which are critical for synaptic transmission in the brain .

The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Thiazole Ring: The reaction of 2,4-dimethoxybenzaldehyde with thioamide and a suitable acid under specific conditions leads to the formation of the thiazole ring.
  • Coupling Reaction: The thiazole derivative is then coupled with an appropriate aniline derivative to form the final carboxamide product.

In industrial applications, large-scale batch reactions may be optimized for yield and purity using automated reactors.

N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex bioactive compounds.
  • Pharmacology: Investigated for its therapeutic effects against various diseases due to its enzyme inhibition properties.
  • Material Science: Utilized in developing new materials owing to its unique chemical structure.

Studies have shown that N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide interacts with specific molecular targets within biological systems. For example, it may inhibit cyclin-dependent kinases (CDKs), affecting cell cycle regulation and potentially leading to antiproliferative effects in cancer cells . Its interactions with receptors such as AMPA receptors also suggest a role in neurological studies .

Several compounds share structural similarities with N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
N-(3-methoxyphenyl)-4-methylthiazole-5-carboxamideThiazole ring + methoxy groupAnticancer properties
N-(4-tert-butylphenyl)-4-methylthiazole-5-carboxamideThiazole ring + bulky tert-butyl groupCOX inhibition
2-(3,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-4-methylthiazole-5-carboxamideMultiple methoxy groupsEnhanced bioactivity against cancer

These compounds exhibit various biological activities but differ in their specific interactions and potency against different molecular targets.

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

354.10381361 g/mol

Monoisotopic Mass

354.10381361 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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